1-Nitro-1-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitropent-1-ene is an organic compound with the molecular formula C5H9NO2. It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a pentene chain.
Vorbereitungsmethoden
1-Nitropent-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of pent-1-ene with nitric acid under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield . Industrial production methods often involve continuous flow processes, which offer advantages such as safer handling of hazardous materials and more efficient heat and mass transfer .
Analyse Chemischer Reaktionen
1-Nitropent-1-ene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkanes or other oxidized products.
Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Nitropent-1-ene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-nitropent-1-ene involves its reactivity due to the presence of the nitro group. This group can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs .
Vergleich Mit ähnlichen Verbindungen
1-Nitropent-1-ene can be compared with other nitroalkenes, such as nitrostyrene and nitroethene. These compounds share similar reactivity due to the presence of the nitro group, but differ in their carbon chain length and substituents. The uniqueness of 1-nitropent-1-ene lies in its specific structure, which influences its reactivity and applications .
Similar Compounds
- Nitrostyrene
- Nitroethene
- Nitropropene
1-Nitropent-1-ene stands out due to its specific chain length and the position of the nitro group, which make it suitable for particular synthetic applications and research studies .
Eigenschaften
Molekularformel |
C5H9NO2 |
---|---|
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
(E)-1-nitropent-1-ene |
InChI |
InChI=1S/C5H9NO2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3/b5-4+ |
InChI-Schlüssel |
RVERFORUNDPQQI-SNAWJCMRSA-N |
Isomerische SMILES |
CCC/C=C/[N+](=O)[O-] |
Kanonische SMILES |
CCCC=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.